H-Ala-Glu-Tyr-Gly-OH
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Overview
Description
The compound H-Ala-Glu-Tyr-Gly-OH is a tetrapeptide consisting of the amino acids alanine, glutamic acid, tyrosine, and glycine Peptides like this one are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Glu-Tyr-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the preparation of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (tyrosine, glutamic acid, and alanine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of peptides. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Ala-Glu-Tyr-Gly-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized products.
Reduction: Peptide bonds are generally stable to reduction, but specific side chains can be reduced under certain conditions.
Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used to oxidize the tyrosine residue.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds if present.
Substitution: Coupling reagents like DCC and NHS are commonly used in peptide synthesis to form new peptide bonds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while substitution reactions can yield modified peptides with different amino acid sequences .
Scientific Research Applications
H-Ala-Glu-Tyr-Gly-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism by which H-Ala-Glu-Tyr-Gly-OH exerts its effects depends on its specific biological contextThe molecular targets and pathways involved can vary widely, but common pathways include those related to cellular signaling and protein-protein interactions .
Comparison with Similar Compounds
H-Ala-Glu-Tyr-Gly-OH: can be compared to other similar peptides, such as:
H-Ala-Glu-Tyr-OH: A tripeptide missing the glycine residue, which may have different biological activity.
H-Gly-Tyr-Gly-OH: A tripeptide with a different sequence, potentially leading to different interactions and functions.
H-Ala-Glu-Gly-OH: Another tripeptide with a different sequence, affecting its properties and applications.
The uniqueness of This compound lies in its specific sequence and the resulting properties, which can be tailored for various applications in research and industry.
Properties
CAS No. |
84692-81-9 |
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Molecular Formula |
C19H26N4O8 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O8/c1-10(20)17(29)22-13(6-7-15(25)26)19(31)23-14(18(30)21-9-16(27)28)8-11-2-4-12(24)5-3-11/h2-5,10,13-14,24H,6-9,20H2,1H3,(H,21,30)(H,22,29)(H,23,31)(H,25,26)(H,27,28)/t10-,13-,14-/m0/s1 |
InChI Key |
YQHOVSUJJZROSW-BPNCWPANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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